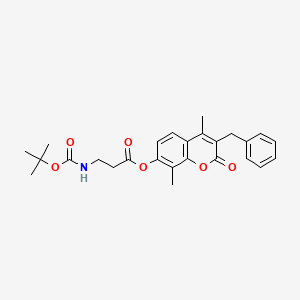![molecular formula C21H21NO4 B12182993 4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182993.png)
4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazinones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and an ethyl group at the 4th position along with a 3-methoxybenzyl group at the 9th position
Preparation Methods
The synthesis of 4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and a primary amine in water at elevated temperatures (80-90°C) . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets through various pathways. The chromene and oxazine rings provide a rigid framework that can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxybenzyl group can enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar compounds include:
9-(4-Bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound has a bromophenyl group instead of a methoxybenzyl group, which can alter its reactivity and applications.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound shares the benzoxazine core but differs in the substituents, affecting its chemical behavior and uses.
The uniqueness of 4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-ethyl-9-[(3-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-3-15-10-20(23)26-21-17(15)7-8-19-18(21)12-22(13-25-19)11-14-5-4-6-16(9-14)24-2/h4-10H,3,11-13H2,1-2H3 |
InChI Key |
TVUSSRFAEGUQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B12182915.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12182917.png)
amine](/img/structure/B12182923.png)

![4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B12182935.png)


![(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12182967.png)
![[1-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12182971.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12182974.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12182981.png)
![1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12182985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12182995.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene](/img/structure/B12183014.png)
